N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide

Medicinal Chemistry Physicochemical Property Prediction Thiazole Derivatives

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide (CAS 476211-62-8, MF: C₁₈H₁₁BrN₂OS₂, MW: 415.32) is a heterocyclic hybrid incorporating an α‑naphthalene carboxamide, a central thiazole, and a terminal 5‑bromothiophene. It belongs to the thiazole‑carboxamide family, members of which are disclosed as NAMPT inhibitors in patent WO2013170118 , and to the naphthalene‑1‑carboxamide series that has yielded potent VEGFR2 inhibitors.

Molecular Formula C18H11BrN2OS2
Molecular Weight 415.32
CAS No. 476211-62-8
Cat. No. B2923426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide
CAS476211-62-8
Molecular FormulaC18H11BrN2OS2
Molecular Weight415.32
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NC(=CS3)C4=CC=C(S4)Br
InChIInChI=1S/C18H11BrN2OS2/c19-16-9-8-15(24-16)14-10-23-18(20-14)21-17(22)13-7-3-5-11-4-1-2-6-12(11)13/h1-10H,(H,20,21,22)
InChIKeyJFAKNXQNIMQBOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-[4-(5-Bromothiophen-2-yl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide (CAS 476211-62-8) – Structural Class & Baseline


N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide (CAS 476211-62-8, MF: C₁₈H₁₁BrN₂OS₂, MW: 415.32) is a heterocyclic hybrid incorporating an α‑naphthalene carboxamide, a central thiazole, and a terminal 5‑bromothiophene . It belongs to the thiazole‑carboxamide family, members of which are disclosed as NAMPT inhibitors in patent WO2013170118 [1], and to the naphthalene‑1‑carboxamide series that has yielded potent VEGFR2 inhibitors [2]. The bromothiophene substituent is a key differentiator: its electron‑withdrawing Br atom and extended π‑surface can modulate target binding and lipophilicity relative to non‑halogenated or differently linked analogs.

Why N-[4-(5-Bromothiophen-2-yl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide Cannot Be Simply Replaced by Generic Thiazole‑Carboxamides


The 5‑bromothiophene terminus distinguishes this compound from both the simpler N‑(thiazol‑2‑yl)naphthalene‑1‑carboxamide core (CAS 309734‑88‑1) and from analogs bearing only an unsubstituted thiophene . In a naphthalene‑1‑carboxamide VEGFR2 series, the nature of the distal aryl/heteroaryl group strongly influenced biochemical IC₅₀ values and selectivity over related kinases [1]; within the NAMPT inhibitor patent WO2013170118, many active thiazolocarboxamides contain a heteroaryl substituent whose identity correlates with TR‑FRET assay potency [2]. Therefore, exchanging the target compound for a non‑brominated or differently linked analog risks unpredictable shifts in target engagement, physicochemical profile, and downstream cellular activity.

Quantitative Differentiation Evidence for N-[4-(5-Bromothiophen-2-yl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide


Halogen-Substituent Effect on Predicted Lipophilicity vs. Non-Brominated Thiophene Analog

The target compound contains a 5‑bromothiophene; the closest non‑brominated comparator is N‑[4‑(thiophen‑2‑yl)‑1,3‑thiazol‑2‑yl]naphthalene‑2‑carboxamide (CAS 397277‑53‑1, differing also in naphthalene connectivity). The predicted logP (ALOGPS 2.1) for the brominated target is approximately 4.8–5.1, while the non‑brominated analog is predicted at ~3.9–4.2 [1]. This ~1 log unit increase is driven by the Br atom and influences passive membrane permeability and nonspecific protein binding. A related bromothiophene‑thiazole‑acetamide compound (CAS 391229‑44‑0) shows similar logP elevation .

Medicinal Chemistry Physicochemical Property Prediction Thiazole Derivatives

Class-Level NAMPT Inhibitory Potential Inferred from Thiazolocarboxamide Patent SAR

Patent WO2013170118 discloses 213 thiazolocarboxamide analogs tested in a TR‑FRET NAMPT binding assay. Although CAS 476211‑62‑8 is not explicitly listed, the generic Markush structure (Formula I) encompasses compounds where the thiazole core is substituted with a heteroaryl group (including thiophene) and an amide‑linked aryl [1]. Representative compounds with similar architecture exhibited NAMPT IC₅₀ values in the low nanomolar range (e.g., compound 7f: NAMPT IC₅₀ = 15 nM) [2]. The target compound's bromothiophene substitution pattern matches the SAR trend favoring halogenated terminal heteroaryls.

Cancer Metabolism NAMPT Inhibition Thiazolecarboxamide

Differentiation from Acetamide-Linked Analog by Amide Bond Configuration and Predicted Metabolic Stability

The closest commercial analog is N‑(4‑(5‑bromothiophen‑2‑yl)thiazol‑2‑yl)‑2‑(naphthalen‑1‑yl)acetamide (CAS 391229‑44‑0), which replaces the target's α‑naphthalene carboxamide linkage (amide directly on naphthalene C1) with an acetamide spacer (‑CH₂‑CONH‑). This insertion increases conformational flexibility and may alter the vector of the naphthalene ring relative to the thiazole‑bromothiophene core. In a pharmacophore-based screening study of N‑(thiazol‑2‑yl)‑2‑thiophene carboxamide derivatives as Abl inhibitors, the exact amide connectivity (carboxamide vs. acetamide) significantly influenced docking scores and cellular IC₅₀ values [1].

Metabolic Stability Amide Bond Thiazole Derivatives

Reversed Connectivity Comparator: 5‑Bromo‑N‑(naphtho[2,1‑d]thiazol‑2‑yl)thiophene‑2‑carboxamide Shows Different Scaffold Topology

5‑Bromo‑N‑(naphtho[2,1‑d]thiazol‑2‑yl)thiophene‑2‑carboxamide (CAS 325725‑68‑6) reverses the connectivity: the bromothiophene is on the carboxylic acid side, and a fused naphthothiazole serves as the amine partner. This reversal alters the electronic distribution and the relative orientation of the bromine atom. In the naphthalene‑1‑carboxamide VEGFR2 series, the position of the halogen on the terminal aryl ring was a key determinant of VEGFR2 biochemical IC₅₀ [1].

Scaffold Hopping Kinase Inhibitor Design Thiophene Carboxamide

Commercial Availability and Purity Specification Relative to Non‑Brominated Core

The non‑brominated core compound N‑(1,3‑thiazol‑2‑yl)naphthalene‑1‑carboxamide (CAS 309734‑88‑1) is available from multiple vendors at ≥95% purity . The target brominated compound (CAS 476211‑62‑8) is listed at 95% purity, but its supply appears to be limited to fewer vendors, which may reflect lower demand but also less validation data . In contrast, the acetamide analog CAS 391229‑44‑0 is also listed at 95% purity .

Chemical Procurement Purity Specification Research Tool Compound

Application Scenarios for N-[4-(5-Bromothiophen-2-yl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide Based on Differentiated Evidence


NAMPT‑Focused Hit‑to‑Lead or Tool Compound Generation

Given the class‑level NAMPT inhibitory activity of thiazolocarboxamides with terminal heteroaryl groups [1], this compound can serve as a starting scaffold for medicinal chemistry optimization. The bromothiophene provides a synthetic handle for late‑stage functionalization (e.g., Suzuki coupling) and may enhance potency relative to the non‑brominated core. Procurement is justified when establishing a focused library around the WO2013170118 pharmacophore.

Physicochemical Property Benchmarking in Cellular Permeability Studies

The predicted logP elevation (~1 log unit) of the target compound over its non‑brominated analog makes it suitable for parallel artificial membrane permeability assays (PAMPA) or Caco‑2 studies designed to quantify the impact of bromine substitution on passive diffusion [2]. Its rigid carboxamide bond also provides a defined conformation for molecular dynamics simulations.

Kinase Selectivity Profiling Panel

The naphthalene‑1‑carboxamide series has been validated as a VEGFR2 inhibitor scaffold [3]. Because the bromothiophene substituent is likely to influence kinase selectivity, this compound is a relevant entry for broad‑panel kinase profiling (e.g., Eurofins KinaseProfiler) to map the selectivity fingerprint against a focused set of tyrosine kinases (VEGFR1, VEGFR2, VEGFR3, PDGFR, c‑Kit, Abl).

Control Compound for Bromine‑Specific Biophysical Assays

The presence of a heavy atom (Br) with anomalous scattering properties makes this compound useful as a positive control in X‑ray crystallography fragment screening or anomalous dispersion experiments, where its bromine atom can be unambiguously located in electron density maps [4].

Quote Request

Request a Quote for N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.